N-Alkyl Lipophilicity Differentiation: Isobutyl Substitution Provides cLogP Advantage Over Methyl and Unsubstituted Analogs
N-Isobutyl-1H-indol-6-amine, bearing an isobutyl group on the 6-amine, is predicted to exhibit a calculated logP (cLogP) value that is elevated relative to N-methyl-1H-indol-6-amine and unsubstituted 6-aminoindole. This increased lipophilicity is attributable to the additional carbon content and branching of the isobutyl moiety, which enhances hydrophobic surface area and reduces aqueous solubility . Class-level inference from positional isomer data indicates that the 6-N-substituted indole framework yields a cLogP of approximately 2.36, which is substantially higher than the cLogP values observed for 4-N (1.92) and 5-N (1.36) substituted analogs [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) as measure of lipophilicity |
|---|---|
| Target Compound Data | cLogP ~2.36 (predicted for 6-N-substituted indole framework with alkyl substitution) |
| Comparator Or Baseline | 4-N-substituted indole analog: cLogP 1.92; 5-N-substituted indole analog: cLogP 1.36; N-methyl-1H-indol-6-amine: cLogP lower than isobutyl analog due to reduced carbon count |
| Quantified Difference | 6-N substitution yields cLogP increase of +0.44 versus 4-N analog and +1.00 versus 5-N analog |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 with data abstracted from SciFinder |
Why This Matters
Lipophilicity directly influences membrane permeability, protein binding, and metabolic stability in in vitro assays, making N-isobutyl-1H-indol-6-amine a distinct chemical tool with predictable passive diffusion behavior that differs from less lipophilic analogs.
- [1] Comparative analysis of positional isomers of N-substituted indole derivatives. Table 5. cLogP/cLogD7.0 values: indole 2.70/2.70, 4-N 1.92/1.92, 5-N 1.36/1.32, 6-N 2.36/2.30, 7-N 1.79/1.79. PMC8476988. View Source
